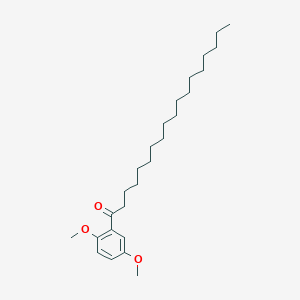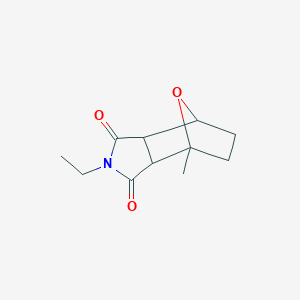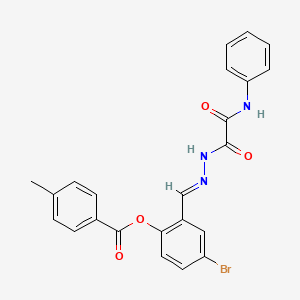
Dimethyl(3-phenylpropyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl(3-phenylpropyl)silane is an organosilicon compound with the molecular formula C11H18Si It is characterized by the presence of a silicon atom bonded to two methyl groups and a 3-phenylpropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl(3-phenylpropyl)silane can be synthesized through several methods. One common approach involves the hydrosilylation of 3-phenylpropene with dimethylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the 3-phenylpropene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and catalysts is crucial to achieve high yields and minimize by-products. Additionally, the reaction conditions, such as temperature and pressure, are optimized to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl(3-phenylpropyl)silane undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols or siloxanes.
Reduction: The compound can act as a reducing agent in certain reactions, donating hydride ions.
Substitution: The silicon atom can participate in nucleophilic substitution reactions, where the methyl or phenylpropyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Reduced silicon-containing compounds.
Substitution: Various substituted organosilicon compounds.
Applications De Recherche Scientifique
Dimethyl(3-phenylpropyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for enhanced stability and functionality.
Industry: Utilized in the production of specialty polymers and coatings with improved properties.
Mécanisme D'action
The mechanism by which dimethyl(3-phenylpropyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon-hydrogen bond can participate in hydrosilylation reactions, where it adds across unsaturated carbon-carbon bonds. This process is often catalyzed by transition metals such as platinum or rhodium, which facilitate the formation of reactive intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diphenyl(3-phenylpropyl)silane
- Bis(3-phenylpropyl)silane
- Phenyltris(3-phenylpropyl)silane
Uniqueness
Dimethyl(3-phenylpropyl)silane is unique due to its specific combination of methyl and phenylpropyl groups bonded to the silicon atom. This structure imparts distinct chemical properties, such as reactivity and stability, which can be leveraged in various applications. Compared to other similar compounds, it offers a balance of hydrophobicity and reactivity, making it suitable for a wide range of chemical transformations and industrial processes.
Propriétés
Numéro CAS |
1590-94-9 |
|---|---|
Formule moléculaire |
C11H18Si |
Poids moléculaire |
178.35 g/mol |
Nom IUPAC |
dimethyl(3-phenylpropyl)silane |
InChI |
InChI=1S/C11H18Si/c1-12(2)10-6-9-11-7-4-3-5-8-11/h3-5,7-8,12H,6,9-10H2,1-2H3 |
Clé InChI |
BCOGOMNWRFFKHQ-UHFFFAOYSA-N |
SMILES canonique |
C[SiH](C)CCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-(Benzenesulfonyl)-7-azabicyclo[4.1.0]hept-3-ene](/img/structure/B11955017.png)









![2-[3-(5,7-Diphenyl[1,2,4]triazolo[1,5-A]pyrimidin-2-YL)propyl]-5,7-diphenyl[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B11955082.png)

